molecular formula C11H3F5N2O2 B1345288 Pentafluorophenyl pyrimidine-5-carboxylate CAS No. 921938-48-9

Pentafluorophenyl pyrimidine-5-carboxylate

Cat. No. B1345288
M. Wt: 290.15 g/mol
InChI Key: TZPLYNSLIVPKAH-UHFFFAOYSA-N
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Description

Pentafluorophenyl pyrimidine-5-carboxylate is a chemical compound that is part of the pyrimidine family, which is known for its diverse range of biological activities. The presence of a pentafluorophenyl group can significantly alter the physical and chemical properties of the molecule, potentially leading to various applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in several studies. For instance, the preparation of novel aromatic diamine monomers for the synthesis of fluorinated polyimides is described, which could be related to the synthesis of pentafluorophenyl pyrimidine derivatives . Additionally, the use of pentafluoropyridine (PFP) for the deoxyfluorination of carboxylic acids to acyl fluorides and subsequent amide bond formation suggests a potential pathway for synthesizing pentafluorophenyl pyrimidine-5-carboxylate .

Molecular Structure Analysis

The molecular structure of compounds closely related to pentafluorophenyl pyrimidine-5-carboxylate has been studied. For example, the crystal structure of a diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate has been determined, which provides insights into the spatial arrangement of the fluorinated groups and their impact on the overall molecular conformation .

Chemical Reactions Analysis

Pentafluorophenylammonium triflate (PFPAT) has been used as a catalyst in various chemical reactions, including the synthesis of indeno[1,2-b]pyridin-5-one derivatives, esterification, thioesterification, transesterification, and macrolactone formation . These studies demonstrate the reactivity of pentafluorophenyl-containing compounds and their potential to participate in diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often characterized by high stability and unique electronic properties. The fluorinated polyimides derived from related monomers exhibit good solubility, high glass transition temperatures, and excellent mechanical and dielectric properties . These properties are indicative of the potential behavior of pentafluorophenyl pyrimidine-5-carboxylate.

Relevant Case Studies

Case studies involving the use of pentafluorophenyl-containing compounds in the synthesis of biologically active molecules are available. For instance, the antimicrobial activity of chromeno[2,3-d]pyrimidinone derivatives synthesized using PFPAT as a catalyst has been evaluated . Additionally, the antituberculosis activity of a related pyrazolopyrimidine compound has been reported . These studies provide a context for the potential applications of pentafluorophenyl pyrimidine-5-carboxylate in the development of new therapeutic agents.

Scientific Research Applications

Catalytic Applications A study highlighted the use of pentafluorophenyl-related compounds as catalysts in the synthesis of chromeno[2,3-d]pyrimidinone derivatives, showcasing their role in facilitating high-yield, solvent-free condensation reactions with antimicrobial properties (Ghashang, Mansoor, & Aswin, 2013). This indicates the potential of pentafluorophenyl pyrimidine-5-carboxylate derivatives in catalysis and pharmaceuticals.

Chemical Synthesis and Bioconjugation Research into the preparation of succinimidyl and pentafluorophenyl active esters of carboxyfluorescein by Adamczyk, Fishpaugh, & Heuser (1997) demonstrates the utility of pentafluorophenyl-related esters in bioconjugate chemistry, contributing to the development of high-purity compounds for biochemical applications (Adamczyk, Fishpaugh, & Heuser, 1997).

Amide Bond Formation The use of pentafluoropyridine for the deoxyfluorination of carboxylic acids to acyl fluorides and subsequent one-pot amide bond formation showcases innovative synthetic pathways in organic chemistry, offering efficient methods for amide production (Brittain & Cobb, 2021).

Metal-Organic Frameworks (MOFs) A study conducted by Seo, Jin, & Chun (2010) on metal-organic frameworks based on pyrimidine-5-carboxylate revealed unique sorption behaviors for CO2, highlighting the potential of these MOFs in gas storage and separation technologies (Seo, Jin, & Chun, 2010).

Novel Pyrimidine Derivatives Research into the synthesis of novel pyrimidine derivatives, such as the development of pyrido[2,3-d]pyrimidin-5-one and related compounds, opens new avenues in the design of compounds with potential pharmacological activities (Komkov et al., 2021).

Safety And Hazards

“Pentafluorophenyl pyrimidine-5-carboxylate” is harmful if swallowed, in contact with skin, and if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3F5N2O2/c12-5-6(13)8(15)10(9(16)7(5)14)20-11(19)4-1-17-3-18-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPLYNSLIVPKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640176
Record name Pentafluorophenyl pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl pyrimidine-5-carboxylate

CAS RN

921938-48-9
Record name Pentafluorophenyl pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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